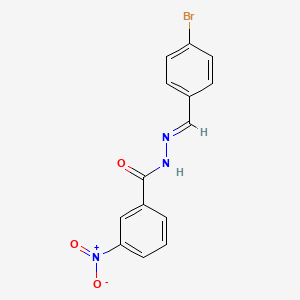

N'-(4-bromobenzylidene)-3-nitrobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(4-bromobenzylidene)-3-nitrobenzohydrazide is a chemical compound belonging to the class of hydrazones, which are known for their diverse chemical and biological activities. Hydrazones are formed by the reaction of hydrazides with aldehydes or ketones.

Synthesis Analysis

The synthesis of this compound and related compounds typically involves condensation reactions. For instance, the synthesis of similar compounds has been achieved by reacting aldehydes with hydrazides in suitable solvents (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction. They often exhibit an E configuration about the C=N bond and the crystal structures are stabilized by hydrogen bonds and π···π interactions (Cao & Wang, 2009).

Chemical Reactions and Properties

Hydrazones, including this compound, participate in various chemical reactions owing to their reactive functional groups. They are known for their ability to form complexes with metals and exhibit significant urease inhibitory activities (Sheng et al., 2015).

Aplicaciones Científicas De Investigación

Polymer and Materials Science

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, are intensely researched for their ability to alter polymer properties via irradiation. This includes the use of o-nitrobenzyl-based cross-linkers for photodegradable hydrogels and side chain functionalization in copolymers, which has implications for thin film patterning and the creation of photocleavable bioconjugates. The exploration of these chemical groups in polymer chemistry signifies the potential for innovative material designs and applications (Zhao et al., 2012).

Analytical Chemistry

In the realm of analytical chemistry, derivatization techniques employing nitrobenzene moieties have improved the detection responses of estrogens in liquid chromatography–mass spectrometry analyses. The introduction of a nitrobenzene moiety, through reagents like 4-nitrobenzenesulfonyl chloride, has enabled the rapid and quantitative reaction with estrogens, significantly enhancing detection sensitivity. This method facilitates the reproducible and accurate quantification of biological fluids, which is crucial for diagnosing conditions related to fetoplacental function (Higashi et al., 2006).

Sensor Development

The development of sensors for detecting heavy metals like mercury (Hg2+) has been advanced through the synthesis of novel derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH). These derivatives have been used to modify glassy carbon electrodes, creating sensitive and selective sensors for Hg2+. The enhanced chemical performance, including sensitivity and reproducibility, highlights the utility of these compounds in environmental monitoring and safety assessments (Hussain et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, the synthesis and biological evaluation of 4-thiazolidinone derivatives, including compounds related to N'-(4-bromobenzylidene)-3-nitrobenzohydrazide, have been explored for their antitubercular and antimicrobial properties. These studies are critical for developing new therapeutic agents against resistant strains of bacteria and tuberculosis (Samadhiya et al., 2014).

Antimicrobial Evaluation

The antimicrobial activity of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides has been assessed, indicating that certain substituents enhance activity. QSAR studies on these compounds have underscored the significance of topological parameters in predicting antimicrobial effectiveness, which is valuable for designing new antimicrobials (Kumar et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3/c15-12-6-4-10(5-7-12)9-16-17-14(19)11-2-1-3-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHUVWUPENXLCC-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)

![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)

![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)

![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)

![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)